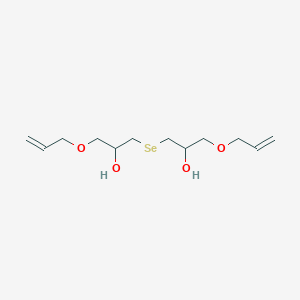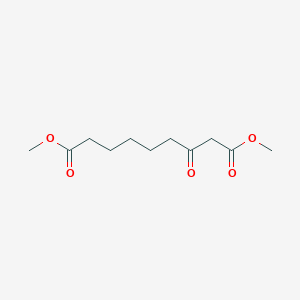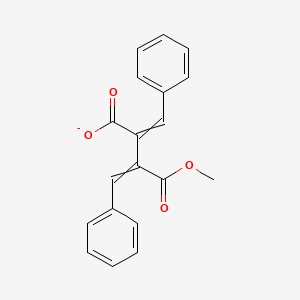
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol is an organic compound that contains selenium, a rare element in organic chemistry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl and allyl ether groups. The presence of selenium in its structure makes it an interesting subject for research due to selenium’s known biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol typically involves the reaction of allyl alcohol with selenium-containing reagents. One common method involves the use of sodium selenide, which reacts with allyl bromide to form allyl selenide. This intermediate is then reacted with glycidol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with the allyl groups under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Substituted allyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol involves its interaction with biological molecules through the selenium atom. Selenium can form selenoproteins, which play a crucial role in various biological processes, including antioxidant defense and redox regulation. The compound can also interact with cellular thiols, leading to the formation of selenenyl sulfide bonds, which are important in redox signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Selenomethionine: A selenium-containing analog of methionine.
Selenourea: An organic compound containing selenium used in various chemical reactions.
Uniqueness
1-(2-Hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol is unique due to its specific structure, which combines multiple functional groups with selenium. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
114810-72-9 |
|---|---|
Fórmula molecular |
C12H22O4Se |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-prop-2-enoxypropyl)selanyl-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H22O4Se/c1-3-5-15-7-11(13)9-17-10-12(14)8-16-6-4-2/h3-4,11-14H,1-2,5-10H2 |
Clave InChI |
YXKGBOAFKVHZOU-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(C[Se]CC(COCC=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)


![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
